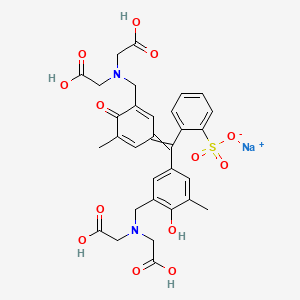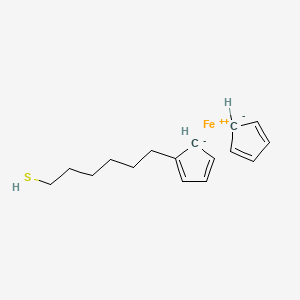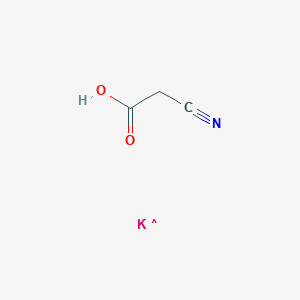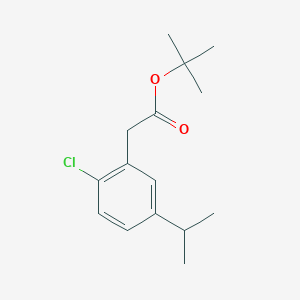
sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes multiple carboxymethyl groups, hydroxyl groups, and a sulfonate group, making it highly versatile in chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of appropriate phenolic compounds with bis(carboxymethyl)amine under controlled conditions to form the desired product. The reaction conditions often involve the use of solvents such as water or ethanol and may require catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as microreactor technology allows for precise control over reaction parameters, leading to efficient and sustainable production processes .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Employed in biochemical assays and as a chelating agent to study metal ion interactions.
Medicine: Investigated for its potential therapeutic properties, including its role in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate involves its ability to chelate metal ions, thereby altering their reactivity and availability. The compound interacts with molecular targets through its multiple functional groups, facilitating various biochemical and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glutamic N,N-bis(carboxymethyl) acid (GLDA): Similar in structure and function, used as a chelating agent.
Ethylenediaminetetraacetic acid (EDTA): Widely used chelating agent with similar applications in chemistry and biology.
Uniqueness
Sodium (E)-2-((3-((bis(carboxymethyl)amino)methyl)-4-hydroxy-5-methylphenyl)(3-((bis(carboxymethyl)amino)methyl)-5-methyl-4-oxocyclohexa-2,5-dienylidene)methyl)benzenesulfonate is unique due to its specific combination of functional groups, which provides enhanced chelating properties and versatility in various applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C31H31N2NaO13S |
|---|---|
Molekulargewicht |
694.6 g/mol |
IUPAC-Name |
sodium;2-[[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-[3-[[bis(carboxymethyl)amino]methyl]-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate |
InChI |
InChI=1S/C31H32N2O13S.Na/c1-17-7-19(9-21(30(17)42)11-32(13-25(34)35)14-26(36)37)29(23-5-3-4-6-24(23)47(44,45)46)20-8-18(2)31(43)22(10-20)12-33(15-27(38)39)16-28(40)41;/h3-10,42H,11-16H2,1-2H3,(H,34,35)(H,36,37)(H,38,39)(H,40,41)(H,44,45,46);/q;+1/p-1 |
InChI-Schlüssel |
VFKMJZUEFSTCGQ-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C(=C2C=C(C(=O)C(=C2)CN(CC(=O)O)CC(=O)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[3-(Methoxymethyl)oxan-3-yl]methanol](/img/structure/B13909713.png)



![Tert-butyl 4-[[4-hydroxy-2-(4-methoxycarbonylphenyl)piperidin-1-yl]methyl]-5-methoxy-7-methylindole-1-carboxylate](/img/structure/B13909737.png)
![(R)-5-Isopropyl-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13909741.png)

![2-Azaspiro[3.3]heptan-6-ylmethanol;hemi(oxalic acid)](/img/structure/B13909751.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-amine dihydrochloride](/img/structure/B13909756.png)


